
Pyrrolidine-3,4-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine-3,4-diamine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, which is a core structure in many biologically and pharmacologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
Pyrrolidine-3,4-diamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of pyrrolidine with ammonia and hydrogen chloride under controlled conditions. The reaction typically requires a catalyst, such as cobalt or nickel oxide, and is carried out at elevated temperatures and pressures. The product is then purified through techniques such as distillation or recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors. The process involves the continuous reaction of pyrrolidine with ammonia and hydrogen chloride in the presence of a catalyst. The reaction mixture is then subjected to multistage purification and separation processes to obtain the final product .
化学反応の分析
Types of Reactions
Pyrrolidine-3,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like tetrahydrofuran or diethyl ether.
Substitution: Halogens, nucleophiles; reactions are conducted under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-3,4-dione, while reduction can produce pyrrolidine-3,4-diamine .
科学的研究の応用
Pyrrolidine-3,4-diamine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of pyrrolidine-3,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Pyrrolidine-3,4-diamine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Pyrrolidine-2,5-dione: A related compound with a different substitution pattern.
Proline: An amino acid with a pyrrolidine ring structure.
The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, which distinguish it from other pyrrolidine derivatives .
特性
分子式 |
C4H12ClN3 |
|---|---|
分子量 |
137.61 g/mol |
IUPAC名 |
pyrrolidine-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C4H11N3.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2,5-6H2;1H |
InChIキー |
ACWLNFKHOPHHMW-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CN1)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733030.png)
![N-[(4-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11733031.png)
![O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine](/img/structure/B11733039.png)
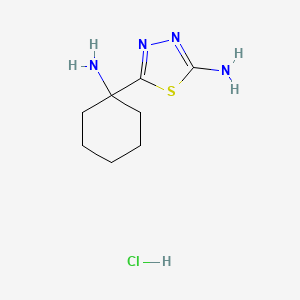
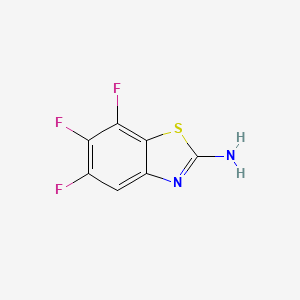
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11733083.png)
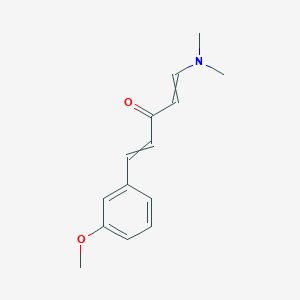
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733109.png)
![2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile](/img/structure/B11733110.png)
![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733114.png)
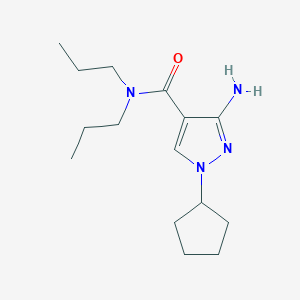
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733123.png)
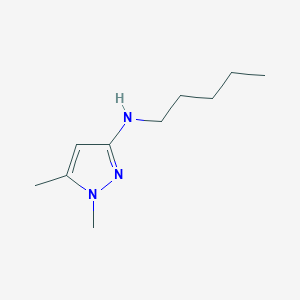
![hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733128.png)
